REACTION_CXSMILES
|
[CH3:1][N:2]1[C:10]2[N:9]=[C:8]([Br:11])[N:7]([CH2:12][C:13]#[C:14][CH3:15])[C:6]=2[C:5](=[O:16])[NH:4][C:3]1=[O:17].Cl[CH2:19][C:20]1[N:29]=[C:28]([CH3:30])[C:27]2[C:22](=[CH:23][CH:24]=[CH:25][CH:26]=2)[N:21]=1.C(=O)([O-])[O-].[Na+].[Na+].C(O)(=O)C>C(O)C.O.CN1CCCC1=O>[CH3:30][C:28]1[C:27]2[C:22](=[CH:23][CH:24]=[CH:25][CH:26]=2)[N:21]=[C:20]([CH2:19][N:4]2[C:5](=[O:16])[C:6]3[N:7]([CH2:12][C:13]#[C:14][CH3:15])[C:8]([Br:11])=[N:9][C:10]=3[N:2]([CH3:1])[C:3]2=[O:17])[N:29]=1 |f:2.3.4|
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Name
|
|
Quantity
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10 kg
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Type
|
reactant
|
Smiles
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CN1C(NC(C=2N(C(=NC12)Br)CC#CC)=O)=O
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Name
|
|
Quantity
|
7.13 kg
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Type
|
reactant
|
Smiles
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ClCC1=NC2=CC=CC=C2C(=N1)C
|
Name
|
|
Quantity
|
3.92 kg
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
30 L
|
Type
|
solvent
|
Smiles
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CN1C(CCC1)=O
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Name
|
|
Quantity
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4.04 kg
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Type
|
reactant
|
Smiles
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C(C)(=O)O
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Control Type
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UNSPECIFIED
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Setpoint
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140 °C
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Type
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CUSTOM
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Details
|
stirred at 140° C. for 2 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the reaction mixture is cooled to 80° C.
|
Type
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CUSTOM
|
Details
|
At 60° C.
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Type
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CUSTOM
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Details
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flushed in with 5 liters of water
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Type
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STIRRING
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Details
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The resulting suspension is stirred at 60° C. for 30 minutes
|
Duration
|
30 min
|
Type
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TEMPERATURE
|
Details
|
cooled to 23° C.
|
Type
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STIRRING
|
Details
|
stirred for a further 30 minutes
|
Duration
|
30 min
|
Type
|
WASH
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Details
|
washed first with a mixture of 20 liters of 96% ethanol and 20 liters of water
|
Type
|
CUSTOM
|
Details
|
Drying
|
Type
|
CUSTOM
|
Details
|
is effected at 45° C. in a drying cabinet under inertization
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
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CC1=NC(=NC2=CC=CC=C12)CN1C(=O)N(C=2N=C(N(C2C1=O)CC#CC)Br)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |